3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol]
Description
This compound features a central benzene ring linked via oxygen bridges to two propan-2-ol moieties, each substituted with a 3,5-dimethyl-1H-pyrazole group. The structure combines aromaticity (benzene), hydrogen-bonding capacity (hydroxyl groups), and heterocyclic coordination sites (pyrazole), making it a versatile candidate for applications in coordination chemistry, catalysis, and materials science. Its synthesis likely involves nucleophilic substitution reactions between a dihalobenzene derivative and pyrazole-propanol precursors under basic conditions, analogous to methods described in and .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-[4-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4/c1-15-9-17(3)25(23-15)11-19(27)13-29-21-5-7-22(8-6-21)30-14-20(28)12-26-18(4)10-16(2)24-26/h5-10,19-20,27-28H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCJBCBSZLKAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC=C(C=C2)OCC(CN3C(=CC(=N3)C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Benzene Derivative: The initial step involves the preparation of a benzene derivative with appropriate functional groups.
Attachment of Pyrazole Groups:
Formation of Propanol Groups: Finally, the propanol groups are introduced through reduction or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3,3’-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
3,3’-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmaceutical intermediate.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3,3’-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
1,4-Di(4'-pyrazolyl)benzene (H2BDP)
- Coordination Sites: Pyrazole nitrogen atoms in H2BDP act as rigid donors, whereas the target compound’s hydroxyl groups may enable additional hydrogen bonding or chelation.
- Applications : H2BDP is widely used in rigid MOFs, while the target compound’s spacers may favor dynamic or flexible frameworks .
3,3'-{[2-(1-hydroxyethyl)benzene-1,4-diyl]bis(oxy)}bis{1-[(1-methylethyl)amino]propan-2-ol} Dihydrochloride
- Core Structure: Benzene with oxypropanol linkers but substituted with isopropylamino groups instead of pyrazoles .
- Solubility: The hydrochloride salt form enhances water solubility, whereas the target compound’s methylpyrazole groups may increase lipophilicity.
- Applications : Likely used in pharmaceutical contexts due to amine functionality, contrasting with the target compound’s coordination chemistry focus .
3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde
- Core Structure : Benzene with fluorobenzyl-oxy substituents and an aldehyde group .
- Key Differences :
- Electronic Effects : Fluorine atoms introduce electron-withdrawing effects, altering reactivity in condensation or cyclization reactions.
- Functional Groups : The aldehyde enables further derivatization (e.g., Hantzsch-like reactions, as in ), unlike the hydroxyl and pyrazole groups in the target compound.
- Applications : Intermediate in synthesizing heterocyclic pharmaceuticals or ligands, differing from the target’s direct coordination utility .
4,4'-(2,6-Pyridinediyl)bis[1H-1,2,3-triazole-1-propanol]
- Core Structure: Pyridine with triazole-propanol substituents .
- Key Differences :
- Heterocycle : Triazoles offer distinct coordination modes (e.g., η²-N,N) compared to pyrazoles (η¹-N).
- Aromatic Core : Pyridine’s basic nitrogen may enhance metal-binding selectivity versus benzene’s neutrality.
- Applications: Potential use in luminescent materials or catalysis, contrasting with the target’s MOF or ligand applications .
Physicochemical and Functional Comparisons
Biological Activity
The compound 3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] , also known as a diphenyl ether derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 460.6 g/mol. The structure features a central diphenyl ether linkage with pyrazole moieties that are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H36N2O4 |
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | 3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] |
| CAS Registry Number | Not available |
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to 3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] have demonstrated notable antiproliferative effects against various cancer cell lines. A study indicated that related compounds reduced mTORC1 activity and increased autophagy in pancreatic cancer cells (MIA PaCa-2), suggesting a mechanism that could be applicable to our compound as well .
The mechanism by which this compound exerts its biological effects may involve modulation of cellular pathways related to autophagy and apoptosis. The disruption of mTORC1 signaling is particularly significant as it is a critical regulator of cell growth and metabolism. The accumulation of autophagic markers such as LC3-II under starvation conditions indicates a potential for inducing autophagy-related cell death in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have shown promising antibacterial activity. For example, hybrids derived from pyrazole exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported to be in the range of 20–40 µM against Staphylococcus aureus and Escherichia coli .
Table 2: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a controlled study examining the efficacy of pyrazole derivatives on pancreatic cancer cells, it was found that treatment with compounds similar to 3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol] led to significant reductions in cell viability. The study utilized cell viability assays and flow cytometry to assess apoptosis rates post-treatment.
Case Study 2: Antibacterial Properties
Another study focused on the antibacterial properties of pyrazole derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific structural modifications enhanced the antibacterial potency of these compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
